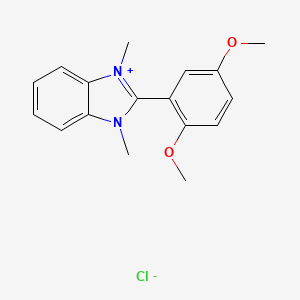
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence, and it allows this compound to be visualized and detected in biological systems. This compound is able to selectively bind to specific molecules and structures, allowing it to be used as a probe for imaging and detection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and non-invasive, making it an ideal tool for imaging and detection in living cells and tissues. This compound has also been shown to be stable under a wide range of conditions, making it a reliable tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is its unique fluorescent properties, which allow it to be used as a probe for imaging and detection in biological systems. This compound is also non-toxic and non-invasive, making it an ideal tool for studying living cells and tissues. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, this compound has limited solubility in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the use of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine in scientific research. One area of focus is the development of new imaging and detection techniques using this compound. This could include the development of new probes that are more selective and sensitive than current probes. Another area of focus is the use of this compound in drug discovery and development. This compound could be used to screen large libraries of compounds for potential drug candidates. Additionally, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs in living cells and tissues. Overall, the unique properties of this compound make it a valuable tool for scientific research, and there are many potential future applications for this fluorescent dye.
Métodos De Síntesis
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine can be synthesized through a multi-step process that involves the reaction of a pyridine derivative with a benzyl-protected oxadiazole. The resulting intermediate is then reacted with an ethylamine derivative to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has been widely used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe for imaging and detection in biological systems. This compound has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been used in drug discovery and development, as well as in the development of new diagnostic tools.
Propiedades
IUPAC Name |
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-23(11-12-24-2)18-10-9-16(14-20-18)19-21-17(22-25-19)13-15-7-5-4-6-8-15/h4-10,14H,3,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXUYEJQJYXIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC)C1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(4-pyridinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5220215.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B5220223.png)

![4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5220235.png)
![2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)
![3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)

![1-ethyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5220262.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5220275.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5220281.png)